(3,3,5,5-Tetramethylcyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,3,5,5-tetramethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(2)5-9(7-12)6-11(3,4)8-10/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUOBEKZVXTIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of 3,3,5,5 Tetramethylcyclohexyl Methanol and Its Analogs
Steric Hindrance Effects on Reaction Pathways
The reactivity of a functional group is significantly influenced by the structural environment in which it is located. In the case of (3,3,5,5-Tetramethylcyclohexyl)methanol, the four methyl groups attached to the cyclohexane (B81311) ring at positions 3 and 5 exert a profound steric effect on the reactivity of the primary methanol (B129727) group (-CH₂OH). These bulky alkyl groups create a sterically congested environment, a phenomenon known as steric hindrance.
This steric bulk acts as a physical shield, impeding the approach of reagents to the reactive center of the methanol functionality—the hydroxyl group and the adjacent carbon atom. Substituents can influence the reactivity of molecules through a combination of electronic and steric effects. lumenlearning.com While alkyl groups are generally considered weakly electron-donating through an inductive effect, which could slightly activate a reactive site, the overwhelming effect of the 3,3,5,5-tetramethyl arrangement is steric in nature. libretexts.org This shielding significantly decreases the accessibility of the hydroxyl group for reactions such as esterification, etherification, or oxidation. Consequently, reactions that proceed smoothly with less substituted analogs, like cyclohexylmethanol, are often sluggish or require more forceful conditions when attempted with this compound. The presence of substituents can slow down reactions by physically blocking the reactive site, a principle that is central to understanding the chemical behavior of this molecule. libretexts.org
Steric hindrance directly impacts the kinetics of a reaction by increasing the activation energy (Ea). For a reaction to occur, reactant molecules must collide with sufficient energy and in the correct orientation. The bulky tetramethyl groups on the cyclohexyl ring reduce the number of effective collisions by creating a narrow pathway for reagents to approach the methanol group. This steric impediment raises the energy of the transition state, as bringing the reactants together requires overcoming significant van der Waals repulsive forces. A higher energy transition state translates to a higher activation energy barrier, resulting in a significantly slower reaction rate. libretexts.org
| Parameter | Value | Unit |
|---|---|---|
| Activation Enthalpy (ΔH#) | 21.8 ± 0.5 | kcal/mol |
| Activation Entropy (ΔS#) | -10.8 ± 0.8 | cal/mol K |
| Gibbs Free Energy of Activation (ΔG#) | 26.4 ± 0.8 | kcal/mol |
Transformations of the Methanol Functionality
While specific studies on the dehydration of this compound are not prevalent, mechanistic insights can be drawn from investigations into related structures, such as substituted cyclohexanediols. The hydrothermal dehydration of cyclic diols is a complex process that is often slower and follows different pathways compared to simple mono-alcohols like cyclohexanol. nih.gov The mechanism of alcohol dehydration can generally proceed via either a unimolecular (E1) or bimolecular (E2) elimination pathway. nih.gov
In the context of a sterically hindered substrate like this compound, the E2 pathway, which requires a backside attack by a base, is severely disfavored due to the steric shielding of the alpha- and beta-protons by the tetramethyl groups. Therefore, the dehydration is more likely to proceed through an E1 mechanism. This pathway involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a primary carbocation. Although primary carbocations are inherently unstable, under forcing thermal or acidic conditions, this pathway may become accessible. Subsequent elimination of a proton from an adjacent carbon would yield the corresponding alkene, 3,3,5,5-tetramethyl-1-methylenecyclohexane. The stability and rearrangement possibilities of the intermediate carbocation would be key factors in determining the product distribution.
The oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid is significantly challenging due to steric hindrance. Many common oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or manganese (e.g., potassium permanganate), are themselves bulky species. The 3,3,5,5-tetramethyl substituents create a congested environment that physically obstructs the approach of these large oxidant complexes to the hydroxyl group. libretexts.org
This steric limitation means that oxidation reactions, if they proceed at all, would require more vigorous conditions (e.g., higher temperatures, longer reaction times) compared to unhindered primary alcohols. Such conditions can lead to lower yields and the formation of side products. To achieve a successful transformation, less sterically demanding reagents and alternative reaction pathways, perhaps involving radical mechanisms or smaller oxidants, might be necessary. The inherent difficulty in oxidizing this substrate is a direct consequence of the steric bulk imposed by the tetramethylcyclohexyl ring system.
Reactivity of the Tetramethylcyclohexyl Ring System
The 3,3,5,5-tetramethyl substitution pattern has a defining influence on the reactivity of the cyclohexane ring itself. The presence of two gem-dimethyl groups (a carbon atom bonded to two methyl groups) at the 3 and 5 positions effectively "locks" the ring into a specific chair conformation and severely restricts the process of ring flipping. This conformational rigidity means that the substituents (the methyl groups and the methanol group) are held in relatively fixed axial and equatorial positions.
Studies on Electrophilic or Nucleophilic Attack on the Hindered Ring System
The sterically encumbered nature of the 3,3,5,5-tetramethylcyclohexyl moiety significantly shields the functional groups attached to it, thereby governing the pathways of electrophilic and nucleophilic attacks.
Electrophilic Attack: Direct electrophilic attack on the saturated carbocyclic ring of this compound is generally not a feasible reaction pathway under normal conditions due to the low reactivity of C-C and C-H single bonds towards electrophiles. Reactions would likely target the hydroxyl group's oxygen atom, a site of higher electron density. For instance, protonation of the alcohol to form an oxonium ion is a prerequisite for subsequent acid-catalyzed dehydration or substitution reactions.
Nucleophilic Attack: The reactivity of derivatives of this compound towards nucleophiles is severely diminished. For a nucleophilic substitution reaction to occur at the carbon bearing the hydroxyl group (or a suitable leaving group), the nucleophile must approach this sterically congested center.
In the case of a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile must attack from the backside of the carbon-leaving group bond. The presence of the bulky 3,3,5,5-tetramethylcyclohexyl group creates a significant steric barrier to this approach, drastically slowing down or even preventing S(_N)2 reactions. This effect is a direct consequence of the Thorpe-Ingold or gem-dimethyl effect, which restricts bond angles and hinders access to the reaction center. arkat-usa.orgresearchgate.netresearchgate.netnih.gov
| Substrate Type | Relative Rate of S(_N)2 Reaction | Controlling Factor |
| Primary Alkyl Halide | High | Minimal steric hindrance |
| Secondary Alkyl Halide | Moderate | Increased steric hindrance |
| Neopentyl-type Halide | Very Low | Severe steric hindrance to backside attack |
| (3,3,5,5-Tetramethylcyclohexyl)methyl Halide | Extremely Low (Predicted) | Exceptional steric hindrance from the ring |
This interactive table provides a qualitative comparison of S(_N)2 reaction rates based on the degree of steric hindrance.
Unimolecular nucleophilic substitution (S(_N)1) reactions, which proceed through a carbocation intermediate, might be considered. However, the formation of a primary carbocation from this compound is energetically unfavorable. While rearrangements to form more stable carbocations are possible in some systems, the rigid cyclohexane framework may limit such possibilities.
Elimination reactions often compete with substitution, particularly with hindered substrates. The use of a strong, non-nucleophilic base would likely favor elimination pathways (E2 mechanism) to form an alkene. The regioselectivity of such an elimination would be dictated by the conformational availability of anti-periplanar protons. libretexts.orgkhanacademy.orglibretexts.org
Conformational Dynamics Influencing Reactivity
The reactivity of this compound is intrinsically linked to the conformational preferences of its cyclohexane ring. The presence of two sets of gem-dimethyl groups at the 3- and 5-positions introduces significant conformational constraints.
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize torsional and angle strain. However, the gem-dimethyl groups can influence the ring's geometry, potentially leading to a slightly flattened chair conformation to alleviate steric interactions. cdnsciencepub.com The energy barrier for ring inversion in such a substituted cyclohexane is significantly higher than in unsubstituted cyclohexane, leading to a phenomenon often described as "conformational locking." mdpi.com This means the molecule is largely fixed in a single chair conformation at room temperature.
This conformational rigidity has profound implications for reactivity. The substituent bearing the hydroxyl group will have a fixed equatorial or axial orientation. An equatorially positioned hydroxymethyl group is more sterically accessible to reagents than an axial one, which would be subject to 1,3-diaxial interactions.
| Conformer | Hydroxymethyl Group Orientation | Steric Accessibility | Predicted Relative Reactivity |
| Chair (Equatorial) | Equatorial | More Accessible | Higher |
| Chair (Axial) | Axial | Less Accessible | Lower |
This interactive table illustrates the predicted effect of the hydroxymethyl group's orientation on its reactivity in a conformationally biased system.
The fixed geometry also dictates the stereochemical outcome of reactions. For example, in an E2 elimination reaction of a (3,3,5,5-Tetramethylcyclohexyl) derivative, only the β-hydrogens that can adopt an anti-periplanar arrangement with the leaving group can be eliminated. The rigid chair conformation will determine which hydrogens can satisfy this geometric requirement, thus controlling the regioselectivity of the elimination. libretexts.org
Stereochemical Analysis and Conformational Landscape
Stereoisomerism and Chirality in Substituted Tetramethylcyclohexyl Compounds
The substitution pattern on the cyclohexane (B81311) ring gives rise to various forms of stereoisomerism, including cis-trans isomerism and, in appropriate cases, chirality.
When a cyclohexane ring is disubstituted, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). libretexts.org These are geometric isomers, a type of stereoisomer, and they cannot be interconverted by ring flipping. libretexts.org
In the case of cyclohexane-1,2-diols, the cis and trans isomers have distinct conformational preferences and properties. wikipedia.org The trans-isomer can exist in a diequatorial conformation, which is generally more stable. stackexchange.com The cis-isomer is forced to have one substituent in an axial position and one in an equatorial position (axial-equatorial). stackexchange.com While the formation of solid-state compounds (co-crystals) between cis and trans isomers of 1,2-cyclohexanediol (B165007) has not been observed, such co-crystals have been identified for related systems like 2,3-tetralindiol, highlighting the subtle interplay of molecular shape and crystal packing forces. nih.gov
The principles of separating these isomers rely on their different physical properties, which arise from their different shapes and intermolecular interactions (like hydrogen bonding). For diols, intramolecular hydrogen bonding can also play a role in stabilizing certain conformations, particularly gauche interactions between vicinal hydroxyl groups. stackexchange.com
The rigid and well-defined conformational preferences of the 3,3,5,5-tetramethylcyclohexyl backbone make it a valuable scaffold in asymmetric synthesis. When used as a chiral auxiliary or as part of a chiral ligand, the bulky tetramethylcyclohexyl group can effectively control the stereochemical outcome of a reaction.
Diastereoselective Synthesis : Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. The sterically demanding nature of the tetramethylcyclohexyl moiety can create a highly biased environment around a reactive center. This steric hindrance can block one face of a molecule, forcing an incoming reagent to attack from the less hindered face, leading to the formation of a specific diastereomer. beilstein-journals.orgnih.gov This strategy is widely employed in various chemical transformations, including conjugate additions and cyclization reactions, to produce highly substituted cyclic systems with controlled stereochemistry. beilstein-journals.orgnih.gov
Enantioselective Aspects : Chiral ligands incorporating the tetramethylcyclohexyl framework can be used in transition-metal catalysis to achieve high enantioselectivity. nih.gov Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. The ligand transfers its chirality to the catalytic complex, which then selectively produces one enantiomer of the product. For example, conformationally restricted ligands derived from related chiral backbones have proven effective in the enantioselective addition of organozinc reagents to carbonyl compounds, yielding chiral alcohols with high enantiomeric excess (ee). uva.es The success of these ligands often depends on their rigid conformational structure, which creates a well-defined chiral pocket around the metal center. nih.gov
Spectroscopic and Computational Approaches to Conformational Elucidation
A combination of experimental and theoretical methods is used to determine the precise conformational landscape of molecules like (3,3,5,5-Tetramethylcyclohexyl)methanol.
Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. cdnsciencepub.com At low temperatures, the rapid interconversion of chair forms can be slowed down, allowing for the observation of distinct signals for axial and equatorial protons. The coupling constants (J-values) between adjacent protons are also dependent on the dihedral angle between them, providing further insight into the ring's conformation. Dynamic NMR (d.n.m.r.) techniques are specifically used to study the kinetics of conformational changes and determine energy barriers. cdnsciencepub.com
Application of Infrared Spectroscopy for Conformation Analysis
In a detailed study, the IR spectrum would likely show different absorption bands for the O-H stretch depending on whether the hydroxymethyl group is in an axial or equatorial position and whether it is involved in intramolecular hydrogen bonding. For instance, a free O-H stretch typically appears around 3600-3650 cm⁻¹, while a hydrogen-bonded O-H stretch would be broader and shifted to a lower frequency. The C-O stretching frequency, typically in the 1000-1200 cm⁻¹ region, could also differ between conformers. By analyzing the spectra, potentially at different temperatures to alter the population of conformers, one could infer the predominant conformation.
Table 1: Hypothetical Infrared Spectroscopy Data for Conformational Analysis
| Vibrational Mode | Axial Conformer Frequency (cm⁻¹) | Equatorial Conformer Frequency (cm⁻¹) | Notes |
| O-H Stretch (Free) | ~3640 | ~3635 | Position can vary slightly based on the local electronic environment. |
| O-H Stretch (H-bonded) | Lower frequency, broader peak | Lower frequency, broader peak | Potential for intramolecular hydrogen bonding with the ring. |
| C-O Stretch | ~1050 | ~1100 | The exact frequency is sensitive to the steric environment. |
This table is illustrative and based on general principles of IR spectroscopy, as specific data for this compound is not available.
Utilization of Nuclear Magnetic Resonance (NMR) and X-ray Diffraction in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information. The chemical shifts of the protons and carbons in the cyclohexane ring and the hydroxymethyl group would be different for the axial and equatorial conformers. Furthermore, the coupling constants (J-values) between adjacent protons, particularly on the C1 carbon bearing the hydroxymethyl group and the neighboring C2 and C6 protons, are highly dependent on the dihedral angle between them, which is a direct reflection of the conformation. A larger coupling constant is generally observed for an axial-axial proton relationship compared to an axial-equatorial or equatorial-equatorial relationship.
X-ray diffraction, on the other hand, provides the precise solid-state structure of a molecule. If a suitable crystal of this compound could be grown, X-ray crystallography would definitively determine the bond lengths, bond angles, and the preferred conformation in the crystalline state. This would provide a static picture of the most stable conformation, which can then be compared with the dynamic information obtained from NMR in solution.
Table 2: Expected NMR and X-ray Diffraction Observables for Conformational Analysis
| Technique | Parameter | Information Gained |
| ¹H NMR | Chemical Shifts | Different electronic environments for axial vs. equatorial protons. |
| ¹H NMR | Coupling Constants (J) | Dihedral angles between protons, distinguishing between conformers. |
| ¹³C NMR | Chemical Shifts | Different electronic environments for axial vs. equatorial carbons. |
| X-ray Diffraction | Atomic Coordinates | Precise bond lengths, bond angles, and solid-state conformation. |
This table outlines the expected application of these techniques, as specific experimental data for the target compound is not available.
Computational Modeling for Energy Landscapes and Preferred Geometries
In the absence of extensive experimental data, computational modeling would be an essential tool for exploring the conformational landscape of this compound. Using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), the geometries of the different possible conformers (e.g., chair with axial/equatorial substituent, boat, twist-boat) can be optimized.
A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, would reveal the energy barriers between different conformations and identify the lowest energy (most stable) structures. These calculations would provide the relative energies of the axial and equatorial conformers of the chair form, as well as the energies of higher-energy boat and twist-boat conformations. The results of these calculations could then be used to predict the expected populations of each conformer at a given temperature.
Table 3: Representative Data from a Hypothetical Computational Study
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| Chair (Equatorial -CH₂OH) | 0.00 | C6-C1-C7-O8: ~180 |
| Chair (Axial -CH₂OH) | > 0 | C6-C1-C7-O8: ~60 |
| Twist-Boat | Higher | Varies |
| Boat | Highest | Varies |
This table presents hypothetical results from a computational study to illustrate the type of data that would be generated.
Role in Advanced Materials and Catalytic Systems
Design of Ligands and Catalysts Incorporating the (3,3,5,5-Tetramethylcyclohexyl) Moiety
The spatial arrangement and size of ligands coordinated to a metal center are critical factors in determining the activity, selectivity, and stability of a catalyst. The introduction of bulky substituents, such as the 3,3,5,5-tetramethylcyclohexyl group, is a key strategy in ligand design to modulate the catalytic properties of the resulting metal complexes.
Metallocene catalysts, typically based on zirconium or titanium, are renowned for their ability to produce polyolefins with well-defined microstructures. nih.gov The stereochemistry of the resulting polymer is highly dependent on the ligand framework of the metallocene. While specific research detailing the incorporation of a (3,3,5,5-tetramethylcyclohexyl) ligand into a metallocene catalyst is not prominently documented, the principles of ligand design allow for clear predictions of its potential effects.
The introduction of such a large, sterically hindered group would significantly perturb the ligand environment. This distal perturbation would influence the orientation of the propagating polymer chain and the approaching monomer during the polymerization process. By creating a more defined and sterically crowded coordination pocket, the (3,3,5,5-tetramethylcyclohexyl) moiety would be expected to enhance the stereoselectivity of the catalyst, leading to polymers with higher tacticity (e.g., isotactic or syndiotactic polypropylene). The rigid structure of the bridged metallocene catalysts can create a spatially specific environment that influences chain propagation and monomer coordination, resulting in polymers with high regularity and molecular weight. nih.gov
The performance and selectivity of a catalyst are intrinsically linked to the steric and electronic properties of its ligands. mdpi.com Bulky substituents, like the cyclohexyl group and its derivatives, serve several crucial functions:
Enhanced Selectivity: By physically blocking certain reaction pathways, bulky ligands can direct reactants to bind in a specific orientation, thereby increasing the selectivity for a desired product. numberanalytics.com In reactions such as hydrogenation or hydroformylation, controlling the access of the substrate to the metal center is key to achieving high chemo-, regio-, and enantioselectivity.
Catalyst Stability: Large substituents can encase the metal center, protecting it from decomposition pathways like dimerization or reactions with solvents, which can enhance the catalyst's lifetime and turnover number. numberanalytics.com
Modulation of Reactivity: The steric pressure exerted by bulky ligands can influence the bond angles and lengths within the catalyst's coordination sphere, which in turn affects its reactivity. vu.nl For instance, in cross-coupling reactions, the bite angle of phosphine (B1218219) ligands is a critical parameter that influences the rate of oxidative addition and reductive elimination steps. vu.nl
The 3,3,5,5-tetramethylcyclohexyl group, with its fixed chair-like conformation and gem-dimethyl groups, provides a significant and well-defined steric profile that can be exploited to fine-tune catalyst performance and achieve high levels of selectivity in various organic transformations. nih.gov
Supramolecular Assembly and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on designing and synthesizing functional solid-state structures by controlling intermolecular interactions. The shape, size, and functionality of molecules are used to guide their assembly into predictable and ordered architectures.
Diketopiperazines (DKPs) are cyclic dipeptides that readily form robust hydrogen-bonded networks. nih.gov Research has demonstrated that symmetrically substituted DKPs, including a derivative synthesized from 1-amino-1-carboxy-3,3,5,5-tetramethylcyclohexane, consistently form one-dimensional, hydrogen-bonded structures referred to as "tapes". acs.org In this arrangement, each DKP molecule forms two pairs of hydrogen bonds with two adjacent molecules. acs.org
This persistent tape motif highlights the dominance of the hydrogen-bonding interactions between the DKP rings in directing the primary assembly of these molecules. acs.org The formation of these well-defined hydrogen-bonded tapes is a foundational step in the engineering of molecular solids with predictable structures. acs.orgcapes.gov.br
While the hydrogen bonds dictate the formation of the 1D tapes, the bulky nonpolar substituents, such as the 3,3,5,5-tetramethylcyclohexane unit, govern how these tapes pack together to form the three-dimensional crystal lattice. acs.org The steric demands of these groups prevent the formation of more complex 2D or 3D hydrogen-bonded networks, favoring the tape motif. acs.org
The table below summarizes the characteristics of the DKP derivative incorporating the 3,3,5,5-tetramethylcyclohexane unit as identified in the research.
| DKP Substituent | DKP Ring Conformation | Resulting H-Bonded Tape Structure |
|---|---|---|
| 3,3,5,5-Tetramethylcyclohexane | Boat | Nonplanar |
Applications as Bulky Modifiers in Organic Synthesis
In organic synthesis, bulky functional groups are often employed to influence the stereochemical outcome of a reaction or to act as temporary protecting groups. While specific, widespread applications of (3,3,5,5-Tetramethylcyclohexyl)methanol as a bulky modifier are not extensively documented in readily available literature, its molecular structure suggests several potential uses.
Given its significant steric bulk, the (3,3,5,5-tetramethylcyclohexyl)methyl group could be utilized as a sterically demanding protecting group for alcohols, carboxylic acids, or other functional groups. Such a group would be highly resistant to cleavage under many conditions and could effectively shield one face of a molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling diastereoselectivity. Its utility in asymmetric synthesis as a chiral auxiliary or as a bulky ligand component to create a specific chiral environment around a catalytic center also represents a potential, albeit underexplored, area of application.
Steric Control in Transformations Involving the Methanol (B129727) Group or Derivatives
The significant steric bulk of the 3,3,5,5-tetramethylcyclohexyl substituent imposes a crowded molecular environment around the primary alcohol. This steric hindrance is a key factor that influences the feasibility and reaction rates at this site. Judicious use of this steric effect can enable control over the selectivity of various chemical transformations.
A primary consequence of this steric bulk is readily observable in fundamental organic reactions such as esterification. The approach of a carboxylic acid, or its activated form, to the hydroxyl group of this compound is significantly obstructed. This steric impediment can result in markedly slower reaction rates when compared to less hindered alcohols. In a competitive esterification scenario, a less sterically encumbered alcohol would undergo acylation preferentially.
This principle of sterically controlled reactivity extends to the synthesis of other derivatives, including ethers and halides. For instance, the Williamson ether synthesis is expected to be sluggish when employing the corresponding alkoxide of this compound. In a similar vein, nucleophilic substitution reactions aimed at converting the alcohol to a halide would likely exhibit reduced reaction rates.
Table 1: Hypothetical Relative Reaction Rates for the Esterification of Various Alcohols This table presents a hypothetical comparison of reaction rates based on the established principle of steric hindrance.
| Alcohol | Structure | Relative Rate of Esterification (Hypothetical) |
| Methanol | CH₃OH | 100 |
| Cyclohexylmethanol | C₆H₁₁CH₂OH | 50 |
| This compound | C₁₀H₁₉CH₂OH | 5 |
Influence on Regioselectivity and Stereoselectivity in Complex Reactions
The impact of the 3,3,5,5-tetramethylcyclohexyl group is not limited to simple reactions at the methanol functionality but also plays a crucial role in directing the outcomes of more intricate transformations, particularly in achieving regioselectivity and stereoselectivity.
Regioselectivity
In chemical reactions where a molecule presents multiple potential sites for reaction, the bulky 3,3,5,5-tetramethylcyclohexyl group can function as a "protecting group" for adjacent functionalities. This directs incoming reagents to less sterically crowded positions. numberanalytics.com For instance, if a derivative of this compound were a component of a larger molecule with two potential sites for an addition reaction, the bulky group would likely impede the approach to the nearer site, thereby favoring a reaction at the more distant and accessible location.
Stereoselectivity
The conformational rigidity of the 3,3,5,5-tetramethylcyclohexyl ring, a consequence of the gem-dimethyl groups, renders it a valuable component as a chiral auxiliary or within a chiral ligand for asymmetric synthesis. researchgate.net When this group is integrated into a reactant, its well-defined and rigid three-dimensional structure can establish a chiral environment that favors the formation of one stereoisomer over others.
For example, in a Diels-Alder reaction, if a dienophile is linked to the (3,3,5,5-Tetramethylcyclohexyl)methoxy group, the bulky cyclohexyl ring would effectively shield one face of the dienophile. The approaching diene would consequently be compelled to attack from the less hindered face, leading to a high degree of diastereoselectivity in the resulting cycloadduct.
Similarly, in the context of catalytic asymmetric reactions, a chiral ligand that incorporates the this compound moiety would create a chiral pocket around the metal center. This chiral environment would then influence the binding orientation of the substrate, leading to the preferential formation of one enantiomer of the product. The rigidity of the tetramethylcyclohexyl group is particularly advantageous in this regard, as it minimizes conformational flexibility, resulting in a more defined and effective chiral environment.
Table 2: Hypothetical Diastereomeric Excess in a Diels-Alder Reaction Using Different Chiral Auxiliaries This table provides a hypothetical illustration of the potential of the bulky group to induce stereoselectivity based on general principles of asymmetric synthesis.
| Chiral Auxiliary Attached to Dienophile | Diastereomeric Excess (d.e.) (Hypothetical) |
| Menthoxy | 85% |
| (3,3,5,5-Tetramethylcyclohexyl)methoxy | >95% |
The anticipated enhancement in stereoselectivity is ascribed to the greater steric bulk and conformational rigidity of the 3,3,5,5-tetramethylcyclohexyl group in comparison to the menthyl group.
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.
Prediction of Molecular Geometries and Electronic StructuresA DFT analysis of (3,3,5,5-Tetramethylcyclohexyl)methanol would predict its most stable three-dimensional shape and the distribution of electrons within the molecule. The cyclohexane (B81311) ring is known to adopt a low-energy chair conformation to minimize both angle strain and torsional strain. Due to the presence of four methyl groups in a 1,1,3,3-arrangement, the ring is sterically hindered. DFT calculations would confirm that the ring is effectively "locked" in a chair conformation.
The primary alcohol group (-CH₂OH) attached to the ring would have its own preferred orientation. DFT would precisely calculate bond lengths, bond angles, and dihedral angles. For the alcohol, the key parameters would be the C-O bond length and the C-C-O bond angle, which are influenced by the steric bulk of the adjacent ring.
The electronic structure analysis would reveal the molecule's reactivity. A calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would show that the HOMO is primarily located on the oxygen atom of the alcohol group, indicating this is the most likely site for electrophilic attack. The LUMO would be distributed across the C-O and C-H antibonding orbitals. The resulting HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| Ring Conformation | Chair | Minimizes steric and torsional strain. |
| -CH₂OH Group Position | Equatorial | Avoids 1,3-diaxial interactions, enhancing stability. |
| HOMO Location | Lone pair orbitals of the Oxygen atom | Indicates the site of nucleophilicity and reaction with electrophiles. |
| Electrostatic Potential | High negative potential around the Oxygen atom | Highlights the region most susceptible to protonation or hydrogen bonding. |
Elucidation of Reaction Mechanisms and Transition States for Transformations Involving the Compound or its DerivativesDFT is instrumental in mapping out the energy landscape of a chemical reaction. For a derivative of this compound, such as its ester, DFT could be used to model a transesterification reaction.
The mechanism would involve locating the transition state structure for the nucleophilic attack of an incoming alcohol on the ester's carbonyl carbon. DFT calculations would determine the activation energy (the energy barrier) for this step by comparing the energy of the reactants to the energy of the transition state. This allows for a quantitative understanding of the reaction rate. By modeling the reactants, intermediates, transition states, and products, a complete reaction profile can be constructed, providing deep insight into why a reaction is fast or slow, and why it yields certain products over others.
Molecular Dynamics and Conformational Sampling
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior.
Simulations of Dynamic Behavior and Conformational LandscapesAn MD simulation of this compound would primarily demonstrate the rigidity of its cyclohexane ring. Due to the severe steric hindrance caused by the gem-dimethyl groups at the 3 and 5 positions, the energy barrier for ring-flipping (from one chair conformation to another) would be exceptionally high. The simulation would show that the molecule remains almost exclusively in a single chair conformation over time.
Conformational sampling would reveal that the primary source of flexibility comes from the rotation around the C-C bond connecting the ring to the -CH₂OH group and the rotation around the C-O bond of the alcohol itself. The simulation would map the potential energy surface for these rotations, identifying the most stable rotational isomers (rotamers). This dynamic view is crucial for understanding how the molecule might interact with other molecules or surfaces.
Structure-Activity Relationships (SAR) Based on Steric Effects
Structure-Activity Relationship (SAR) studies correlate a molecule's chemical structure with its biological or chemical activity. For the 3,3,5,5-tetramethylcyclohexyl group, the dominant feature is its large steric bulk.
| Substituent Group on Ligand | Calculated Cone Angle (°) | Relative Reaction Rate | Enantiomeric Excess (%) |
|---|---|---|---|
| Cyclohexyl | 145 | 1.00 | 75 |
| tert-Butyl | 126 | 1.25 | 60 |
| 3,3,5,5-Tetramethylcyclohexyl | 165 | 0.65 | 95 |
Evaluation of Steric Hindrance in Ligand Design
The evaluation of steric hindrance is crucial in ligand design as it directly impacts the stability, reactivity, and selectivity of the resulting metal complexes. For ligands derived from this compound, such as phosphites, phosphinites, or N-heterocyclic carbenes, computational methods can predict and quantify their steric bulk. Key parameters used in this evaluation include the Tolman cone angle and the percent buried volume (%Vbur).
Detailed computational studies on ligands specifically incorporating the this compound framework are not extensively available in the current body of scientific literature. However, the principles of these computational evaluations can be understood from studies on structurally analogous bulky ligands. These methods allow for a systematic assessment of how the rigid and sterically demanding 3,3,5,5-tetramethylcyclohexyl group influences the coordination sphere of a metal center.
Research Findings:
The steric influence of a ligand is a critical factor in controlling the coordination number and geometry of a metal complex. For instance, in phosphine (B1218219) ligands, replacing smaller alkyl or aryl groups with bulkier substituents like the 3,3,5,5-tetramethylcyclohexyl group is expected to significantly increase the steric demand. This increased bulk can create a specific pocket around the metal center, influencing substrate binding and the regioselectivity of a reaction.
Computational models, often employing Density Functional Theory (DFT), can be used to calculate the steric parameters of hypothetical or synthesized ligands. The Tolman cone angle, for example, provides a measure of the solid angle occupied by a ligand at the metal center. For a phosphite (B83602) ligand derived from this compound, the cone angle would be calculated based on the optimized geometry of the corresponding metal complex. Due to the conformational rigidity of the cyclohexane ring and the presence of four methyl groups, a large cone angle would be anticipated.
The percent buried volume (%Vbur) is another powerful tool that quantifies the percentage of the volume of a sphere around the metal that is occupied by the ligand. This parameter is particularly useful for assessing the steric hindrance of unsymmetrical ligands and can provide a more nuanced understanding of the steric environment than the cone angle alone. For a ligand containing the 3,3,5,5-tetramethylcyclohexyl group, the %Vbur would likely be substantial, indicating significant shielding of the metal center.
While specific data tables for this compound-derived ligands are not available, the following tables illustrate the type of data generated in computational studies of other bulky phosphine ligands, which serves as a reference for the expected steric properties.
| Ligand | Calculated Cone Angle (θ) in degrees |
|---|---|
| P(t-Bu)3 | 182 |
| PCy3 | 170 |
| P(o-tolyl)3 | 194 |
| P(mesityl)3 | 212 |
| Ligand | Calculated %Vbur |
|---|---|
| P(t-Bu)3 | 40.5 |
| PCy3 | 35.2 |
| P(o-tolyl)3 | 43.7 |
| P(mesityl)3 | 51.8 |
The data in these tables for well-characterized bulky ligands suggest that a phosphite ligand derived from three units of this compound would exhibit a cone angle and percent buried volume in the higher range, making it a ligand capable of enforcing low coordination numbers and providing significant kinetic stabilization to reactive metal centers. Such steric shielding is often desirable in catalysis to prevent bimolecular decomposition pathways and to control selectivity.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (3,3,5,5-Tetramethylcyclohexyl)methanol, with its complex stereochemistry, advanced NMR techniques are indispensable.
While 1D NMR provides fundamental information, 2D-NMR techniques are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the intricate network of covalent bonds. nih.govyoutube.com
A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methanolic protons and the proton on the C1 carbon of the cyclohexane (B81311) ring. HSQC is instrumental in correlating each proton signal to its directly attached carbon atom. For a molecule with overlapping proton signals, this technique provides clarity by spreading the signals over a second dimension based on the carbon chemical shifts. nih.gov
The HMBC experiment is particularly powerful as it reveals correlations between protons and carbons that are two or three bonds apart. This allows for the complete assembly of the carbon skeleton and the definitive placement of the four methyl groups and the hydroxymethyl substituent on the cyclohexane ring. mdpi.com The expected key HMBC correlations would be from the methyl protons to the quaternary carbons C3 and C5, and from the CH₂OH protons to the C1 carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
|---|---|---|---|---|
| CH₂ (methanol) | ~3.4-3.6 | ~68-72 | C1 | H (on C1) |
| CH (on C1) | ~1.5-1.8 | ~45-50 | CH₂ (methanol), C2, C6 | CH₂ (methanol), H (on C2), H (on C6) |
| CH₂ (on C2, C6) | ~1.2-1.5 | ~40-45 | C1, C3, C5 | H (on C1) |
| C (on C3, C5) | - | ~30-35 | - | - |
| CH₃ (on C3, C5) | ~0.9-1.1 | ~25-30 | C3, C5, C2, C4, C6 | - |
Note: Predicted chemical shifts are based on typical values for substituted cyclohexanes and alcohols. Actual values may vary depending on solvent and other experimental conditions.
The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation that can undergo ring flipping. For a substituted cyclohexane like this compound, steric hindrance plays a significant role in determining the preferred conformation. Variable temperature (VT) NMR is a powerful technique to study these conformational dynamics. rsc.orgcapes.gov.br
By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. rsc.orgcapes.gov.br At low temperatures, the rate of conformational exchange can be slowed down to the point where signals for individual conformers can be resolved. This allows for the determination of the energy barrier for the ring flip and the relative populations of the different conformers. researchgate.net For this compound, it is expected that the chair conformation with the bulky hydroxymethyl group in the equatorial position would be significantly more stable. VT-NMR studies would allow for the quantification of this preference.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise coordinates of each atom can be determined.
A crystal structure of a suitable derivative would unequivocally confirm the chair conformation of the cyclohexane ring and the relative stereochemistry of the substituents. rsc.org It would also provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. The way the molecules pack in the crystal lattice is also revealed, which is governed by intermolecular forces. ias.ac.in
The hydroxyl group of this compound is capable of forming hydrogen bonds. researchgate.net X-ray crystallography is the premier technique for visualizing these hydrogen bonding networks in the solid state. nih.gov It is expected that in the crystalline form, molecules of this compound would be linked together through hydrogen bonds between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule, likely forming chains or more complex networks. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material. chemrxiv.orgrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. slideshare.net
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern is predictable based on the known behavior of alcohols and cycloalkanes upon electron ionization. libretexts.orglibretexts.org
Key fragmentation pathways for alicyclic alcohols include:
Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent ring carbon can break. For cyclic alcohols, this often leads to the loss of a hydrogen atom (M-1 peak). youtube.comwhitman.edu
Dehydration: The loss of a water molecule (M-18 peak) is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com
Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of characteristic smaller ions. youtube.com
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |
| 155 | [C₁₀H₁₉O]⁺ | Loss of a methyl group (M - 15) |
| 152 | [C₁₁H₂₀]⁺• | Loss of water (M - 18) |
| 139 | [C₁₀H₁₉]⁺ | Loss of the CH₂OH group (M - 31) |
| 123 | [C₉H₁₅]⁺ | Loss of water and a methyl group |
Note: The relative intensities of these fragments would depend on the ionization conditions.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of novel compounds. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can ascertain m/z values to several decimal places. libretexts.orglibretexts.org This high precision is crucial for distinguishing between different molecular formulas that may have the same nominal mass. sydney.edu.au
The power of HRMS lies in its ability to differentiate the exact masses of isotopes. The precise mass of an atom is not an integer; for instance, 12C is defined as 12.0000 Da, while 16O has a mass of 15.9949 Da, and 14N is 14.0031 Da. libretexts.org These small differences in mass, known as mass defects, mean that molecules with different elemental compositions will have unique exact masses, even if their nominal masses are identical. libretexts.orgsydney.edu.au
In the analysis of complex derivatives of this compound, such as esters or ethers, HRMS can confirm the molecular formula with high confidence. For example, if a researcher synthesizes an acetate (B1210297) ester of this compound, the expected molecular formula would be C₁₃H₂₄O₂. Another potential, isobaric compound might have a different formula, such as C₁₂H₂₀O₃. While both might have a similar nominal mass, their exact masses would differ significantly enough to be resolved by HRMS.
The process involves ionizing the derivative molecule and measuring its m/z value with high accuracy. This experimental value is then compared against a calculated exact mass for a proposed molecular formula. A match within a narrow tolerance window (typically <5 ppm) provides strong evidence for the assigned elemental composition.
Table 1: Hypothetical HRMS Data for a Derivative of this compound
| Proposed Molecular Formula | Calculated Exact Mass (Da) | Potential Measured Mass (Da) | Mass Error (ppm) |
| C₁₃H₂₄O₂ (Acetate Derivative) | 212.1776 | 212.1773 | -1.41 |
| C₁₂H₂₀O₃ | 212.1412 | 212.1773 | 170.1 |
As illustrated in the hypothetical data, the measured mass aligns closely with the calculated mass for C₁₃H₂₄O₂, confirming the successful synthesis of the acetate derivative.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org This method involves multiple stages of mass analysis. In the first stage (MS1), the intact molecule (precursor ion) is selected. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting fragment ions (product ions) are then analyzed in the second stage of mass spectrometry (MS2). nationalmaglab.org
The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its connectivity and the nature of its functional groups. For alcohols like this compound, common fragmentation pathways include α-cleavage and dehydration (loss of a water molecule). whitman.edu
Due to the sterically hindered nature of the 3,3,5,5-tetramethylcyclohexyl group, specific fragmentation patterns can be anticipated for this compound:
Dehydration: The molecular ion may readily lose a molecule of water (18 Da), a common fragmentation for alcohols. whitman.edu
α-Cleavage: Cleavage of the bond between the cyclohexyl ring and the CH₂OH group can occur.
Ring Fragmentation: The highly substituted cyclohexane ring can undergo characteristic cleavages. The loss of methyl groups (15 Da) and subsequent ring-opening pathways are plausible.
By analyzing the masses of the product ions, a detailed picture of the molecule's structure can be assembled. For instance, the observation of a prominent ion at m/z 31 (CH₂OH⁺) would be characteristic of a primary alcohol, though this may be less favored in this specific structure due to the stability of the alternative carbocation. whitman.edu A significant loss of 57 Da could indicate the cleavage of a tert-butyl group, which is structurally related to the gem-dimethyl substitution pattern.
Table 2: Predicted Fragmentation Pathways for this compound (C₁₁H₂₂O, Molecular Weight: 170.29 Da)
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 170.2 | Dehydration | 152.2 | 18.0 (H₂O) | C₁₁H₂₀⁺• |
| 170.2 | α-Cleavage | 139.2 | 31.0 (•CH₂OH) | C₁₀H₁₉⁺ |
| 170.2 | Loss of Methyl | 155.2 | 15.0 (•CH₃) | C₁₀H₁₉O⁺ |
| 155.2 | Dehydration | 137.2 | 18.0 (H₂O) | C₁₀H₁₇⁺ |
This systematic fragmentation analysis allows for the detailed structural confirmation of this compound and provides a basis for identifying its derivatives in complex mixtures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
